molecular formula C17H17ClN4O2 B5643649 N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide

N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide

Cat. No. B5643649
M. Wt: 344.8 g/mol
InChI Key: HWMXVQHSALJCPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide" often involves complex reactions that include the formation of pyrimidine rings and the introduction of various functional groups. A study by Yang highlights the crystal structure of a related compound, providing insights into the molecular arrangement and potential synthetic pathways (Hu Yang, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class can be determined using techniques such as X-ray diffraction, as demonstrated in Yang's study. The analysis reveals details about the crystallographic arrangement, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior (Hu Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of "N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide" and similar compounds can be influenced by the presence of functional groups such as the pyrimidine ring, chlorophenyl group, and carboxamide moiety. Studies on related compounds provide insights into potential reactions, such as nucleophilic substitutions, cycloadditions, and ring transformations, which can modify the compound's structure and properties.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, can be influenced by their molecular structure. The detailed crystallographic analysis provided by Yang offers a foundation for predicting the compound's physical behavior (Hu Yang, 2009).

properties

IUPAC Name

N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-ethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-2-15-19-8-11(9-20-15)17(24)21-12-7-16(23)22(10-12)14-6-4-3-5-13(14)18/h3-6,8-9,12H,2,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMXVQHSALJCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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